molecular formula C17H16N2OS2 B10889869 (2E)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(thiophen-2-yl)prop-2-enamide

(2E)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(thiophen-2-yl)prop-2-enamide

Cat. No.: B10889869
M. Wt: 328.5 g/mol
InChI Key: JBVJVNXBRXNNFC-CMDGGOBGSA-N
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Description

(E)-N~1~-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)-3-(2-THIENYL)-2-PROPENAMIDE is a complex organic compound featuring a unique structure that includes a cyano group, a tetrahydrocyclohepta[b]thiophene ring, and a thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N~1~-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)-3-(2-THIENYL)-2-PROPENAMIDE typically involves multi-step organic reactions. One common approach is the condensation of a suitable aldehyde with a thienyl-substituted amine, followed by cyclization and introduction of the cyano group. The reaction conditions often require the use of catalysts, such as Lewis acids, and controlled temperatures to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-N~1~-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)-3-(2-THIENYL)-2-PROPENAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the cyano group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alkoxides under basic conditions.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

Chemistry

In chemistry, (E)-N~1~-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)-3-(2-THIENYL)-2-PROPENAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential bioactivity. It may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets could lead to the development of new pharmaceuticals.

Industry

In the industrial sector, (E)-N~1~-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)-3-(2-THIENYL)-2-PROPENAMIDE is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-N~1~-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)-3-(2-THIENYL)-2-PROPENAMIDE involves its interaction with specific molecular targets. The cyano group and the thienyl ring play crucial roles in binding to these targets, which may include enzymes or receptors. The compound’s effects are mediated through pathways that involve modulation of these targets, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    3-Cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene: Shares the core structure but lacks the thienyl and propenamide groups.

    3-(2-Thienyl)-2-propenamide: Contains the thienyl and propenamide groups but lacks the cyclohepta[b]thiophene ring.

Uniqueness

(E)-N~1~-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)-3-(2-THIENYL)-2-PROPENAMIDE is unique due to the combination of its structural elements, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H16N2OS2

Molecular Weight

328.5 g/mol

IUPAC Name

(E)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-thiophen-2-ylprop-2-enamide

InChI

InChI=1S/C17H16N2OS2/c18-11-14-13-6-2-1-3-7-15(13)22-17(14)19-16(20)9-8-12-5-4-10-21-12/h4-5,8-10H,1-3,6-7H2,(H,19,20)/b9-8+

InChI Key

JBVJVNXBRXNNFC-CMDGGOBGSA-N

Isomeric SMILES

C1CCC2=C(CC1)SC(=C2C#N)NC(=O)/C=C/C3=CC=CS3

Canonical SMILES

C1CCC2=C(CC1)SC(=C2C#N)NC(=O)C=CC3=CC=CS3

Origin of Product

United States

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